BenchChemオンラインストアへようこそ!

5β-Androst-1-en-3α-ol-17-one

Steroid Metabolism Phase I Biotransformation 5β-Androst-1-ene Stability

5β-Androst-1-en-3α-ol-17-one is the definitive phase I metabolite of boldenone for anti-doping and forensic analysis. Unlike other boldenone metabolites, this compound retains the C1–C2 double bond, ensuring high specificity and an extended detection window. Its predominant glucuronide conjugation (>95%) requires standardized enzymatic hydrolysis; thus, the exact reference standard is essential for valid LC–MS/MS or GC–MS method validation. Do not substitute with the 17β-ol isomer (BM1) as it causes a 0.83-min retention time mismatch. Procure the pure reference material for reliable calibration and traceability.

Molecular Formula C19H28O2
Molecular Weight 288.42
CAS No. 33805-57-1
Cat. No. B1148518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5β-Androst-1-en-3α-ol-17-one
CAS33805-57-1
Molecular FormulaC19H28O2
Molecular Weight288.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-Androst-1-en-3α-ol-17-one (CAS 33805-57-1): Procurement-Relevant Identity, Metabolic Origin, and In-Class Positioning


5β-Androst-1-en-3α-ol-17-one (CAS 33805-57-1, molecular formula C₁₉H₂₈O₂, molecular weight 288.42 g/mol) is a synthetic C19 5β-reduced androstane steroid characterized by a C1–C2 double bond, a 3α-hydroxyl group, and a 17-ketone moiety. It was first identified as a major urinary metabolite of the anabolic-androgenic steroid (AAS) boldenone (androsta-1,4-dien-17β-ol-3-one) in humans and has since been confirmed as a phase I metabolite of both boldenone and boldione (androsta-1,4-diene-3,17-dione) [1][2]. The compound is not endogenously produced in significant amounts, making it a key exogenous marker in anti-doping analysis [3]. It is commercially available as a certified reference material (e.g., NMIA Australia S022) for use in forensic and regulatory analytical method development [4].

Why 5β-Androst-1-en-3α-ol-17-one Cannot Be Replaced by Other Boldenone Metabolites or 5β-Androstane Isomers in Analytical and Metabolic Studies


The class of boldenone-derived 5β-androst-1-enes cannot be treated as interchangeable because the position and stereochemistry of oxygenation at C3 and C17, as well as the saturation state of the A-ring, dictate fundamentally different metabolic fates, enzymatic conjugation preferences, and analytical detectability. For example, 5β-androst-1-en-17β-ol-3-one (BM1) and 5β-androst-1-ene-3α,17β-diol exhibit distinct glucuronidation efficiencies compared to 5β-androst-1-en-3α-ol-17-one, directly affecting urinary excretion half-lives and detection windows [1][2]. Furthermore, chromatographic retention indices and mass spectrometric fragmentation patterns are unique to each isomer, meaning that substitution with a close analog in an LC–MS/MS or GC–MS method will produce misidentification or quantification failure unless re-validated with the correct reference standard [3].

Quantitative Comparative Evidence: 5β-Androst-1-en-3α-ol-17-one vs. Closest Analogs in Metabolism, Detection, and Stability


Superior C1–C2 Double-Bond Survival: Reduced Metabolic Saturation Compared to 5β-Androst-1-ene-3α,17β-diol

In a direct human metabolic study, orally administered 5β-androst-1-ene-3α,17β-diol underwent significant reduction of the C1–C2 double bond, yielding etiocholanolone as a major metabolite, whereas 3α-hydroxy-5β-androst-1-ene-17-one (the target compound) largely retained the double bond in its excreted metabolites. The study reported that reduction to etiocholanolone was 'relatively important only after [the diol]' [1]. This implies greater metabolic stability of the 17-keto form against Δ1-reductase enzymes compared to the 17β-hydroxyl form.

Steroid Metabolism Phase I Biotransformation 5β-Androst-1-ene Stability

Gas Chromatographic Retention Index Differentiation from 5β-Androst-1-en-17β-ol-3-one (BM1)

In a government reference laboratory database, the GC retention time for 5β-androst-1-en-3α-ol-17-one is documented at 12.83 min, which is distinct from that of its closest structural isomer, 5β-androst-1-en-17β-ol-3-one (BM1), which elutes at 12.00 min under the same chromatographic conditions [1]. This 0.83 min difference ensures unambiguous chromatographic resolution when both metabolites are present in the same urine extract.

GC-MS Analysis Retention Index Doping Control

Predominant Glucuronide Conjugation vs. Free Excretion: Implications for Enzymatic Hydrolysis Strategy

The Schänzer and Donike (1992) metabolic study demonstrated that over 95% of boldenone metabolites are excreted as stable conjugates, with 5β-androst-1-en-3α-ol-17-one identified specifically after β-glucuronidase hydrolysis [1]. This contrasts with some other boldenone metabolites (e.g., androsta-1,4-diene-3,17-dione) that can be detected in free form without enzymatic deconjugation. Failure to perform β-glucuronidase hydrolysis will result in false-negative detection of this metabolite.

Phase II Metabolism Glucuronide Conjugation Sample Preparation

Absence of Endogenous Interference Compared to Androsterone: Cleaner Forensic Marker

Unlike androsterone (3α-hydroxy-5α-androstan-17-one), which is a major endogenous urinary steroid with high background concentrations in all individuals, 5β-androst-1-en-3α-ol-17-one is an exogenous compound with no known endogenous source in humans. Administration studies confirm that boldenone dosing does not alter endogenous androsterone or etiocholanolone excretion profiles [1], meaning that this metabolite provides a low-background, high-specificity signal for exogenous AAS exposure.

Endogenous Background Doping Control Specificity

High-Value Application Scenarios for 5β-Androst-1-en-3α-ol-17-one Procurement Based on Quantitative Differentiation Evidence


Anti-Doping Confirmatory Analysis: Long-Term Boldenone/Boldione Misuse Detection via Urinary Metabolite Monitoring

WADA-accredited laboratories require 5β-androst-1-en-3α-ol-17-one as a certified reference standard for the GC–MS or LC–MS/MS confirmation of boldenone or boldione administration. Because the compound retains the C1–C2 double bond with minimal metabolic saturation [1] and exhibits negligible endogenous background [2], it serves as a high-specificity exogenous marker with an extended detection window. Its distinct GC retention time (12.83 min) [3] and strict dependence on β-glucuronidase hydrolysis [4] mandate the use of the exact reference standard for method validation and accurate quantification.

Forensic Urine Drug Testing and Pharmacokinetic Studies of Boldenone Esters

In forensic toxicology, quantitative determination of 5β-androst-1-en-3α-ol-17-one enables the reconstruction of boldenone ester administration timelines. The compound's predominant glucuronide conjugation (>95%) [4] requires standardized enzymatic hydrolysis protocols; procurement of the pure reference material is essential for hydrolysis efficiency validation and recovery correction. Substitution with the 17β-ol isomer (BM1) leads to a 0.83 min retention time mismatch [3], invalidating the analytical run.

Reference Standard Manufacturing and Certified Reference Material (CRM) Production

National metrology institutes (e.g., NMIA Australia) and commercial CRM producers require high-purity 5β-androst-1-en-3α-ol-17-one for the preparation of calibration and quality control materials. The compound's structural stability (resistance to Δ1-reduction) [1] makes it suitable for long-term storage and inter-laboratory proficiency testing schemes. The availability of a characterized reference standard (NMIA batch S022) [5] enables traceable metrological anchoring of boldenone metabolite assays.

In Vitro Steroid Metabolism and Drug Interaction Studies

Pharmaceutical researchers investigating AAS metabolism, cytochrome P450 isoform activity, or UGT-glucuronosyltransferase conjugation can employ 5β-androst-1-en-3α-ol-17-one as a defined substrate or metabolite standard. Its differential metabolic behavior compared to 5β-androst-1-ene-3α,17β-diol (greater C1–C2 bond survival) [1] enables the study of structure–activity relationships governing steroid Δ1-reductase and 17β-hydroxysteroid dehydrogenase enzymes.

Quote Request

Request a Quote for 5β-Androst-1-en-3α-ol-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.